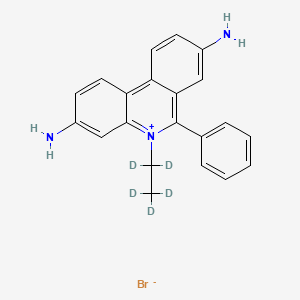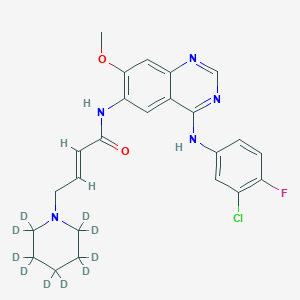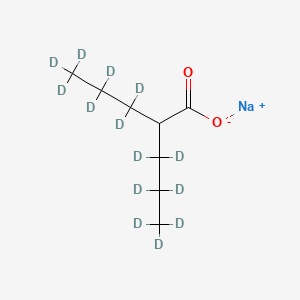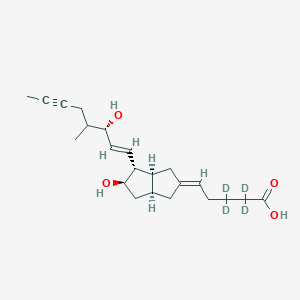
Adam8-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Adam8-IN-1 involves the rational design and chemical synthesis of dimeric arylsulfonamides . The synthetic route typically includes the following steps:
Formation of the arylsulfonamide core: This involves the reaction of an arylamine with a sulfonyl chloride under basic conditions to form the arylsulfonamide.
Dimerization: The arylsulfonamide core is then dimerized to enhance its inhibitory potency against ADAM8. This step involves the use of a bifunctional linker to connect two arylsulfonamide molecules.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry.
Chemical Reactions Analysis
Adam8-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . Common reagents used in these reactions include:
Sulfonyl chlorides: Used in the formation of the arylsulfonamide core.
Bifunctional linkers: Used in the dimerization step.
The major product formed from these reactions is the dimeric arylsulfonamide, which exhibits potent inhibitory activity against ADAM8 .
Scientific Research Applications
Adam8-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer research: This compound has been shown to inhibit the proteolytic activity of ADAM8 in cancer cells, thereby reducing tumor growth and metastasis. It is used to study the role of ADAM8 in cancer progression and to develop potential therapeutic strategies.
Neuroinflammation: This compound has been used to investigate the role of ADAM8 in neuroinflammatory processes, such as those occurring after spinal cord injury. It helps in understanding the molecular mechanisms underlying neuroinflammation and developing treatments to mitigate its effects.
Biomarker research: ADAM8 is considered a potential biomarker for various diseases, including systemic lupus erythematosus and systemic sclerosis. This compound is used in research to validate the diagnostic and prognostic value of ADAM8 in these conditions.
Mechanism of Action
Adam8-IN-1 exerts its effects by inhibiting the metalloproteinase activity of ADAM8 . The compound binds to the active site of ADAM8, preventing it from cleaving its substrates. This inhibition disrupts various signaling pathways involved in inflammation, cancer progression, and neurodegeneration . Specifically, this compound blocks the activation of the mitogen-activated protein kinase (MAPK) signaling cascade and the signal transducer and activator of transcription 3 (STAT3) signaling pathway .
Comparison with Similar Compounds
Adam8-IN-1 is unique in its high potency and selectivity for ADAM8 compared to other metalloproteinase inhibitors . Similar compounds include:
ADAM10 inhibitors: These inhibitors target ADAM10, another member of the ADAM family, but are less selective for ADAM8.
Matrix metalloproteinase inhibitors: These inhibitors target a broader range of metalloproteinases but may have off-target effects and lower selectivity for ADAM8.
Properties
Molecular Formula |
C44H44Br4N6O12S2 |
|---|---|
Molecular Weight |
1232.6 g/mol |
IUPAC Name |
1-N,3-N-bis[(4R)-4-[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonylamino]-5-(hydroxyamino)-5-oxopentyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C44H44Br4N6O12S2/c45-31-18-27(19-32(46)23-31)25-65-35-8-12-37(13-9-35)67(61,62)53-39(43(57)51-59)6-2-16-49-41(55)29-4-1-5-30(22-29)42(56)50-17-3-7-40(44(58)52-60)54-68(63,64)38-14-10-36(11-15-38)66-26-28-20-33(47)24-34(48)21-28/h1,4-5,8-15,18-24,39-40,53-54,59-60H,2-3,6-7,16-17,25-26H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)/t39-,40-/m1/s1 |
InChI Key |
LJOOWNHZCTUDSG-XRSDMRJBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCC[C@H](C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CC(=CC(=C3)Br)Br)C(=O)NCCCC(C(=O)NO)NS(=O)(=O)C4=CC=C(C=C4)OCC5=CC(=CC(=C5)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


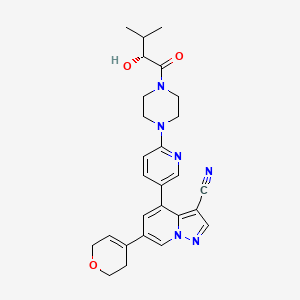
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
